molecular formula C9H18N2O2S B2644628 3-(Hydroxymethyl)-N-(2-methylsulfanylpropyl)azetidine-1-carboxamide CAS No. 2133732-05-3

3-(Hydroxymethyl)-N-(2-methylsulfanylpropyl)azetidine-1-carboxamide

Cat. No.: B2644628
CAS No.: 2133732-05-3
M. Wt: 218.32
InChI Key: HVMMUWACPGYGHS-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-N-(2-methylsulfanylpropyl)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-N-(2-methylsulfanylpropyl)azetidine-1-carboxamide typically involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Hydroxymethyl Group: This step may involve hydroxymethylation reactions using formaldehyde or other suitable reagents.

    Attachment of the N-(2-methylsulfanylpropyl) Group: This can be done through nucleophilic substitution reactions using 2-methylsulfanylpropylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: The azetidine ring and the sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Various substituted azetidines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-N-(2-methylsulfanylpropyl)azetidine-1-carboxamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-1-carboxamide: Lacks the hydroxymethyl and sulfanylpropyl groups.

    N-(2-methylsulfanylpropyl)azetidine: Lacks the hydroxymethyl group.

    3-(Hydroxymethyl)azetidine: Lacks the N-(2-methylsulfanylpropyl) group.

Uniqueness

3-(Hydroxymethyl)-N-(2-methylsulfanylpropyl)azetidine-1-carboxamide is unique due to the presence of both the hydroxymethyl and N-(2-methylsulfanylpropyl) groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-(hydroxymethyl)-N-(2-methylsulfanylpropyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2S/c1-7(14-2)3-10-9(13)11-4-8(5-11)6-12/h7-8,12H,3-6H2,1-2H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMMUWACPGYGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)N1CC(C1)CO)SC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2133732-05-3
Record name 3-(hydroxymethyl)-N-[2-(methylsulfanyl)propyl]azetidine-1-carboxamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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